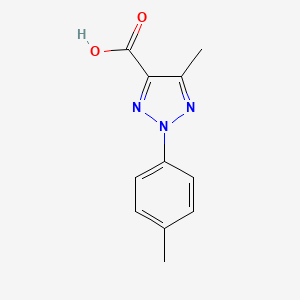

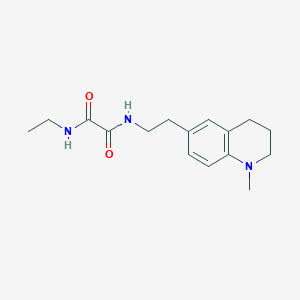

![molecular formula C11H12O5 B2806481 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 869946-46-3](/img/structure/B2806481.png)

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid, also known as 2-(benzo[d][1,3]dioxol-5-yloxy)propanoic acid, is a compound with the molecular weight of 210.19 .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in various studies . For instance, a direct and concise method has been reported to furnish novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material . The synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been analyzed using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied. For example, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, synthesized from benzo[d][1,3]dioxole incorporated diselenide, was transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 210.19 .Aplicaciones Científicas De Investigación

Benzoxaboroles – Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have found new applications due to their exceptional properties, including biological activity and clinical trials. They serve as building blocks in organic synthesis, molecular receptors for sugars, and glycoconjugates, highlighting the potential for diverse scientific applications beyond traditional uses (Adamczyk-Woźniak et al., 2009).

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – A Building Block with High Synthetic and Pharmacological Potential

This review discusses the synthesis, chemical transformations, and pharmacological potential of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives. The compound's structural similarity to the coumarin core suggests potential in studying anticoagulant, antimicrobial, and antitumor properties, indicating a promising area for future experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

The study on acidolysis of lignin model compounds highlights the significance of the γ-hydroxymethyl group in the cleavage mechanism. This research contributes to understanding lignin's chemical behavior, which is crucial for developing sustainable lignin valorization strategies (Yokoyama, 2015).

Overview of Recent Advances in 3-Hydroxycoumarin Chemistry

3-Hydroxycoumarin has been documented for its chemical, photochemical, and biological properties, underscoring its significance in genetics, pharmacology, and microbiology. This review emphasizes the importance of 3-hydroxycoumarin as a bioactive compound with potential applications in various fields of biology (Yoda, 2020).

Syringic Acid (SA) – A Review of Its Occurrence, Biosynthesis, and Importance

Syringic acid, known for its wide range of therapeutic applications, exhibits antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. This review covers SA's natural sources, biosynthesis, biomedical applications, and potential for industrial applications, illustrating the importance of phenolic compounds in both health and industry (Srinivasulu et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzo[d][1,3]dioxol-5-ylmethyl derivatives, have been shown to interact with γ-aminobutyric acid receptors (gabaar-β3 homopentamer) . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-8(11(12)13)16-7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSQXZIEIAKRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

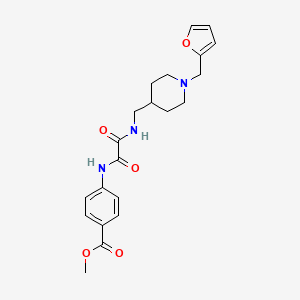

![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

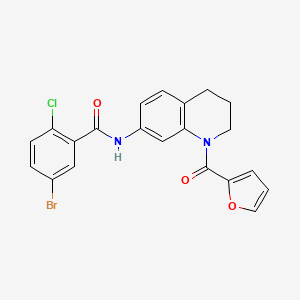

![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)

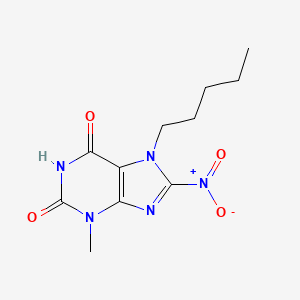

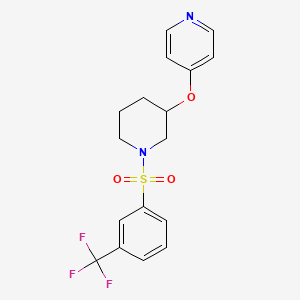

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2806412.png)

![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2806416.png)

![(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B2806418.png)